Dechloro ethylcloprostenolamide is a novel synthetic topical prostaglandin analogue. [, ] It is classified as a prostaglandin analogue due to its structural similarity to naturally occurring prostaglandins. This compound has garnered attention in scientific research for its eyelash enhancement properties. [, ]
Dechloro ethylcloprostenolamide is a synthetic compound classified as a prostaglandin analog. It is primarily utilized in cosmetic formulations, particularly in eyelash serums aimed at promoting eyelash growth. This compound is notable for its structural similarities to naturally occurring prostaglandins, which play significant roles in various physiological processes, including hair growth.
Dechloro ethylcloprostenolamide is derived from modifications of prostaglandin structures. Prostaglandins are lipid compounds that are synthesized from arachidonic acid and are involved in numerous biological functions. The specific development of dechloro ethylcloprostenolamide has been influenced by the need for effective treatments for conditions such as hypotrichosis (insufficient hair growth) and alopecia.
This compound falls under the category of prostaglandin analogs, which are synthetic derivatives designed to mimic the effects of natural prostaglandins. It is also classified as a cosmetic ingredient due to its application in beauty products, particularly those targeting eyelash enhancement.
The synthesis of dechloro ethylcloprostenolamide involves several chemical reactions that modify the basic prostaglandin structure. The process typically includes:
The technical details of the synthesis may involve:
Dechloro ethylcloprostenolamide has a complex molecular structure characterized by:
The molecular formula for dechloro ethylcloprostenolamide is , with a molecular weight of approximately 467 g/mol.
The structural formula reveals key features:
Dechloro ethylcloprostenolamide can undergo various chemical reactions, including:
The reaction conditions (pH, temperature, solvent) significantly influence the outcome of these reactions, impacting both yield and purity.
Dechloro ethylcloprostenolamide acts primarily through its interaction with prostaglandin receptors located on hair follicle cells. The mechanism involves:
Studies indicate that dechloro ethylcloprostenolamide can significantly increase eyelash length and thickness over time when used consistently in formulations.
Relevant data includes:
Dechloro ethylcloprostenolamide is systematically named according to IUPAC conventions as (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]cyclopentyl]-N-ethylhept-5-enamide, reflecting its absolute stereochemistry and unsaturated carbon chain configuration . The core structure features a cyclopentane ring with three chiral centers, two hydroxyl groups, a phenoxy-terminated side chain with a trans-double bond, and an ethylamide moiety at the carboxylic acid terminus. The compound's designation as "dechloro" explicitly indicates the absence of chlorine atoms relative to its parent compound cloprostenol, distinguishing it from halogenated prostaglandin analogues [7].
Alternative designations include:
Table 1: Nomenclature and Identifiers of Dechloro Ethylcloprostenolamide
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]cyclopentyl]-N-ethylhept-5-enamide |
CAS Registry Number | 951319-59-8 |
FDA UNII | WT448Z0Q1V |
Alternative Names | Caymax 517, 16-Phenoxy prostaglandin F2α ethyl amide |
Dechloro ethylcloprostenolamide belongs to the synthetic prostaglandin F2α (PGF2α) analogue class, featuring strategic modifications to enhance stability and receptor binding specificity. The scaffold retains the conserved 20-carbon prostanoic acid skeleton with a cyclopentane core but incorporates three critical modifications: (1) replacement of C-16 hydroxyl with a phenoxy group, (2) absence of chlorine at C-16 position (distinguishing it from cloprostenol derivatives), and (3) ethylamide functionalization of the C-1 carboxyl group [4] [8]. These modifications collectively enhance lipid solubility and resistance to β-oxidation while maintaining affinity for the prostaglandin F (FP) receptor, the primary mediator of eyelash growth effects [4]. The compound's classification as a prostaglandin analogue is further evidenced by its structural alignment with bimatoprost, though differing in halogenation patterns and terminal functionalization [4].
The "dechloro" designation specifically denotes the absence of chlorine at the C-16 position compared to its parent compound cloprostenol. This dehalogenation significantly influences electron distribution and molecular conformation, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) analyses [7]. The molecule features five stereocenters with absolute configurations (1R,2R,3R,5S) in the cyclopentane ring and (3R) in the ω-chain, plus two defined E/Z centers at C5-C6 (Z) and C13-C14 (E) . Critical functional groups include:
The chlorine-free phenoxy moiety enhances π-π stacking potential with aromatic residues in the FP receptor binding pocket, while the ethylamide group reduces charge-related barriers to corneal penetration [4] [8].
Computational molecular modeling reveals conserved spatial positioning of hydroxyl groups relative to endogenous PGF2α, despite significant structural modifications. The distance between C-9 carbonyl oxygen and C-11 hydroxyl oxygen measures 11.2Å, matching the 11.3Å span in PGF2α – critical for FP receptor activation [4]. Key structural divergences include:
Molecular dynamics simulations demonstrate that dechloro ethylcloprostenolamide adopts a U-shaped conformation in aqueous environments, analogous to PGF2α but with enhanced membrane permeability due to the phenoxy group's hydrophobicity [4]. The ethylamide group contributes to prolonged receptor residence time by forming additional van der Waals contacts with FP receptor subpocket residues compared to carboxyl-bearing analogues.
Table 2: Structural Comparison with Endogenous Prostaglandin F2α
Structural Feature | Endogenous PGF2α | Dechloro Ethylcloprostenolamide |
---|---|---|
Carboxylic Acid Terminus | COOH | CONHCH₂CH₃ (ethylamide) |
C-16 Functional Group | OH | OC₆H₅ (phenoxy ether) |
Halogenation | None | Dechloro (absence of Cl) |
Molecular Weight | 354.48 g/mol | 417.5384 g/mol |
Defined Stereocenters | 5 | 5 (all specified) |
E/Z Centers | 1 | 2 (both specified) |
Hydroxyl Groups | 3 (C-11, C-15, C-9) | 3 (C-3, C-11, C-15) |
Industrial synthesis employs a hybrid chemoenzymatic strategy initiated by Corey lactone diastereoselective enzymatic reduction using Thermoanaerobium brockii alcohol dehydrogenase to establish the (3R,5S)-diol configuration [8]. Subsequent Wittig reaction with the ylide generated from 4-(carboxyethyl)-2-ethyl-3-oxazol-5-one introduces the ω-chain precursor, followed by phenoxy ether formation via nucleophilic substitution with potassium phenoxide under phase-transfer conditions. The final ethylamide conjugation employs carbodiimide-mediated coupling with ethylamine, achieving >98% regioselectivity confirmed by HPLC and mass spectrometry [8]. Total synthesis yields typically range from 12-15% across 18 steps, with enzymatic resolution providing >99% enantiomeric excess at the C-15 center, crucial for biological activity [5] [8].
Strategic halogenation/dehalogenation enables precise modulation of receptor affinity and metabolic stability. Dechloro ethylcloprostenolamide specifically emerges from dehalogenation of cloprostenol derivatives at C-16, eliminating chlorine to reduce hepatotoxicity while maintaining FP receptor potency [7]. Complementary halogenation approaches yield clinically significant analogues:
Dehalogenation specifically at C-16 reduces molecular polar surface area by 12Ų compared to chlorinated analogues, explaining enhanced ocular penetration observed in clinical studies [4] [8]. Modern synthetic approaches employ catalytic transfer dehalogenation using Pd/C-ethylammonium formate or radical dechlorination via tributyltin hydride, achieving >95% dehalogenation yield with retention of stereochemistry [6] [8].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1